molecular formula C5H6N2O2 B021261 2-(1H-Imidazol-1-Yl)Acetic Acid CAS No. 22884-10-2

2-(1H-Imidazol-1-Yl)Acetic Acid

Cat. No. B021261
CAS RN: 22884-10-2
M. Wt: 126.11 g/mol
InChI Key: QAFBDRSXXHEXGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(1H-Imidazol-1-yl)Acetic Acid has been explored through various methods, demonstrating its versatility and importance in organic chemistry. A notable approach involves the use of Imidazol-1-yl-acetic acid as a novel green bifunctional organocatalyst for the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions, showcasing its efficiency and recyclability (Nazari et al., 2014). Another significant method is the practical synthesis of Imidazol-1-yl-acetic acid hydrochloride , serving as a key intermediate for further chemical syntheses, such as zoledronic acid (Singh et al., 2008).

Molecular Structure Analysis

The molecular structure of 2-(1H-Imidazol-1-yl)Acetic Acid plays a crucial role in its reactivity and applications. The stereochemical structure of related compounds has been determined through X-ray crystallography, providing insights into the arrangement of atoms and the compound's configuration (Kanai et al., 1993).

Chemical Reactions and Properties

2-(1H-Imidazol-1-yl)Acetic Acid participates in various chemical reactions, underscoring its significance in synthetic chemistry. For instance, it has been used in the iron-catalyzed synthesis of 2H-imidazoles, demonstrating a green reaction process involving oxime acetate as an internal oxidant, acetic acid, and nitrogen as byproducts (Zhu et al., 2017).

Scientific Research Applications

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties . Here are some applications of imidazole-containing compounds:

  • Pharmaceutical Applications : Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are commercially available drugs in the market which contains imidazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

  • Synthesis of Zoledronic Acid : Imidazol-1-yl-acetic acid hydrochloride, a key intermediate for zoledronic acid, was synthesized via N-alkylation of imidazole using tert-butyl chloroacetate followed by a non-aqueous ester cleavage of the resulting imidazol-1-yl-acetic acid tert-butyl ester in the presence of titanium tetrachloride . Zoledronic acid is a third-generation bisphosphonate derivative characterized by a side chain that includes an imidazole ring. It inhibits osteoclast action and bone resorption and is used to treat tumor-induced hypercalcemia .

  • Pharmaceutical Secondary Standard : “2-(1H-Imidazol-1-Yl)Acetic Acid” is used as a pharmaceutical secondary standard . These standards are suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

  • Synthesis of Zoledronic Acid : “2-(1H-Imidazol-1-Yl)Acetic Acid” is frequently used as a key intermediate in the synthesis of zoledronic acid . Zoledronic acid is a highly efficient antiresorptive medicine . The synthesis of zoledronic acid via phosphonation often starts with “2-(1H-Imidazol-1-Yl)Acetic Acid” as the hydrochloride . The process includes several steps: synthesis of IAA methyl ester, ester hydrolysis to produce IAA, IAA hydrochloride preparation, IAA hydrochloride phosphonation, hydrolysis of the intermediate, and isolation of zoledronic acid .

  • Synthesis of Imidazole Derivatives : “2-(1H-Imidazol-1-Yl)Acetic Acid” can be used in the synthesis of imidazole derivatives . These derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

  • Impurity in Drug Synthesis : “2-(1H-Imidazol-1-Yl)Acetic Acid” can also be an impurity arising in the synthesis of certain drugs .

  • Chemical Reagent : “2-(1H-Imidazol-1-Yl)Acetic Acid” can be used as a chemical reagent in various chemical reactions . Chemical reagents are substances or compounds that are added to a system in order to bring about a chemical reaction or are present at the start of a reaction .

  • Synthesis of 1-Methyl-1H-imidazol-4-yl Acetic Acid Hydrochloride : “2-(1H-Imidazol-1-Yl)Acetic Acid” can be used in the synthesis of "1-Methyl-1H-imidazol-4-yl Acetic Acid Hydrochloride" . This compound could have potential applications in various fields, including pharmaceuticals .

  • Synthesis of Indole Derivatives : “2-(1H-Imidazol-1-Yl)Acetic Acid” can be used in the synthesis of indole derivatives . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are used in a variety of everyday applications . Therefore, it is expected that more research will be conducted on imidazole-containing compounds, including 2-(1H-Imidazol-1-Yl)Acetic Acid, for their potential applications in pharmaceuticals and other fields .

properties

IUPAC Name

2-imidazol-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c8-5(9)3-7-2-1-6-4-7/h1-2,4H,3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFBDRSXXHEXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177425
Record name Imidazole-1-acetic acid
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Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1H-Imidazole-1-acetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029736
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-(1H-Imidazol-1-Yl)Acetic Acid

CAS RN

22884-10-2
Record name 1H-Imidazole-1-acetic acid
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Record name Imidazole-1-acetic acid
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Record name Imidazole-1-acetic acid
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Record name 1H-Imidazole-1-acetic acid
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Record name IMIDAZOLE-1-ACETIC ACID
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Record name 1H-Imidazole-1-acetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029736
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

268 - 269 °C
Record name 1H-Imidazole-1-acetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029736
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Under nitrogen, refluxed 300 mg of imidazol-1-yl-acetic acid methyl ester in 12 ml of H2O for 6 hours. Evaporated in vacuo after cooling to yield 240 mg of white solid (97%) 1H NMR (400 MHz, CD3OD) δ 4.79 (2H, s), 7.41 (1H, s), 7.48 (1H, s), 8.70 (1H, s).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
97%

Synthesis routes and methods II

Procedure details

Imidazole (3.7 g, 54 mmol) was added to a suspension of sodium hydride (2.6 g of a 60% dispersion in oil, 60 mmol) in 50 ml dry THF. Bromoacetic acid (3.4 g, 24 mmol) was then added and the mixture stirred overnight. Water (1 ml) was then added and the solvent removed under reduced pressure. The residue was taken up in water (50 ml, pH>10), extracted with ether and the organic layer discarded. The aqueous layer was acidified to pH 1 with concentrated HCl and extracted again with ether. The aqueous layer was evaporated to dryness. The oily residue was dissolved in absolute ethanol (EtOH) to precipitate NaCl, and recrystallized from acetone/methanol to give 1.22 g (7.5 mmol, 30%) pure product as the hydrochloride. 1H NMR: (DMSO-d6, 200 MHz) δ 9.20 (s, H2), 7.76 (d, J=1.5 Hz), 7.69 (d, J=1.5 Hz), 5.20 (s, CH2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
3.4 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
13
Citations
HX Chen, XP Xu, QF Xu, Y Zhang, H Li, NJ Li, B Wu… - Polyhedron, 2012 - Elsevier
The combination of the polydentate ligand 2-(1H-imidazol-1-yl) acetic acid (Hima) with metal ions (Pb 2+ , Li + , Zn 2+ , Cd 2+ , Fe 2+ and Co 2+ ) leads to seven different coordination …
Number of citations: 7 www.sciencedirect.com
XX Gan, LF Tang - Journal of Coordination Chemistry, 2011 - Taylor & Francis
The reaction of 2-(1H-imidazol-1-yl)acetic acid with (Ph 3 Sn) 2 O or Cy 3 SnOH (Cy = cyclohexyl) yields triphenyltin 2-(1H-imidazol-1-yl)acetate (1) and tricyclohexyltin 2-(1H-imidazol-1-…
Number of citations: 0 www.tandfonline.com
DQ Qi, GG Hou, JP Ma, RQ Huang… - … Section C: Crystal …, 2009 - scripts.iucr.org
A novel three-dimensional framework of 2-[(1H-imidazol-1-yl)methyl]-1H-benzimidazole dihydrate, C11H10N4·2H2O or L·2H2O, (I), in which L acts as both hydrogen-bond acceptor and …
Number of citations: 6 scripts.iucr.org
YJ Liu, JL Zuo, CM Che, YZ Li - 無機化學學報, 2008 - hub.hku.hk
Slow evaporation of the reaction mixture of ligand 2-(1H-imidazol-1-yl)acetic acid (Hiaa), 2,2′-bipyridine, NaOH, and Mn(ClO4)2•6H2O in water/ethanol affords a complex {[Mn(iaa)(2,2…
Number of citations: 2 hub.hku.hk
ZI Kuvaeva, DV Lopatik, OM Bondareva - Pharmaceutical Chemistry …, 2019 - Springer
Zoledronic acid is the drug substance of the highly efficient antiresorptive medicine Zometa. An improved synthesis of zoledronic acid via bis-phosphonation of 2-(1H-imidazol-1-yl)…
Number of citations: 1 link.springer.com
X Kong, D Vukomanovic, K Nakatsu… - ChemMedChem, 2015 - Wiley Online Library
Devising ways to up‐ or down‐regulate heme oxygenase activity is attracting much interest as a strategy for the treatment of a variety of disorders. With a view of obtaining compounds …
LIU Peng, C Hongxia - Journal of Synthetic Crystals, 2021 - search.ebscohost.com
The 2-(1H-imidazol-1-yl) acetic acid (Hima), 4, 4'-bpy, reacts with metal ions Pb (NO 3 ) 2 and AgNO 3 respectively. Finally,[Pb 2 (4, 4'-bipy)(ima)(NO 3 ) 3 ] n (1, 3D framework) and [Ag …
Number of citations: 0 search.ebscohost.com
Y Liu, J Ji, J Sun, L He, Y Gao, L Zhai, J Ji, X Ma… - Monatshefte für Chemie …, 2022 - Springer
Discovery of β-lactamase inhibitors is a continuous process due to inherent capability of resistance in bacteria against existing inhibitors. Diazabicyclooctane ring is a non-β-lactam motif …
Number of citations: 4 link.springer.com
SY Ho, J Alam, DA Jeyaraj, W Wang… - Journal of Medicinal …, 2017 - ACS Publications
Porcupine is an O-acyltransferase that regulates Wnt secretion. Inhibiting porcupine may block the Wnt pathway which is often dysregulated in various cancers. Consequently porcupine …
Number of citations: 20 pubs.acs.org
SK Gill, H Xu, PD Kirchhoff, T Cierpicki… - Journal of medicinal …, 2012 - ACS Publications
By utilization of three-dimensional structure information of rifamycins bound to RNA polymerase (RNAP) and the human pregnane X receptor (hPXR), representative examples (2b–d) of …
Number of citations: 26 pubs.acs.org

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